![molecular formula C15H17N5S B2677318 N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 477845-74-2](/img/structure/B2677318.png)
N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolopyrimidines are fused nitrogen-containing heterocyclic ring systems which are considered as privileged core skeletons in biologically active compounds .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines often starts with the condensation of phenyl hydrazines with ethyl acetoacetate . In a study, new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles were synthesized via methylene-oxy group . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system . It is related to the chemical composition of purine, which is a fused heterocyclic ring containing pyrimidine and imidazole ring .Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in various fields of scientific research. Some of the notable research areas include cancer treatment, neurological disorders, and infectious diseases. Studies have shown that compound X has anti-cancer properties and can induce cell death in cancer cells. Additionally, it has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, compound X has shown promising results in the treatment of infectious diseases such as tuberculosis and malaria.
Wirkmechanismus
The mechanism of action of compound X is not fully understood. However, studies have shown that it targets specific enzymes and proteins in cells, leading to various biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
Compound X has a range of biochemical and physiological effects that are dependent on the specific research application. In cancer research, it has been found to induce cell death in cancer cells by inhibiting specific enzymes involved in cancer cell growth and proliferation. In neurological research, it has been shown to have neuroprotective effects by modulating the activity of certain neurotransmitters in the brain. In infectious disease research, it has been found to have anti-microbial properties and can potentially be used in the treatment of tuberculosis and malaria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound X in lab experiments is its potential to target specific enzymes and proteins in cells, leading to specific biochemical and physiological effects. Additionally, it has shown promising results in various research applications, making it a valuable tool for scientific research. However, one of the limitations of using compound X is its complex synthesis method, which can make it difficult to obtain in large quantities. Furthermore, its mechanism of action is not fully understood, which can make it challenging to interpret research results.
Zukünftige Richtungen
There are several future directions for research on compound X. One area of research is to further investigate its anti-cancer properties and potential use in cancer treatment. Additionally, more studies are needed to understand its mechanism of action and how it can be used in the treatment of neurological disorders. Furthermore, research is needed to optimize the synthesis method of compound X, making it more accessible for scientific research. Finally, more studies are needed to explore the potential use of compound X in the treatment of infectious diseases.
Synthesemethoden
The synthesis of compound X involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the preparation of 3,5-dimethylpyrazole, which is then reacted with 2-chloro-4,6-dimethylpyrimidine to form 6-chloro-3,5-dimethylpyrazolo[3,4-d]pyrimidine. This intermediate compound is then reacted with phenylhydrazine to form 6-phenyl-3,5-dimethylpyrazolo[3,4-d]pyrimidine. Finally, the addition of isopropylamine and methylsulfonyl chloride yields N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Eigenschaften
IUPAC Name |
6-methylsulfanyl-1-phenyl-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-10(2)17-13-12-9-16-20(11-7-5-4-6-8-11)14(12)19-15(18-13)21-3/h4-10H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDUFNRLOQLBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

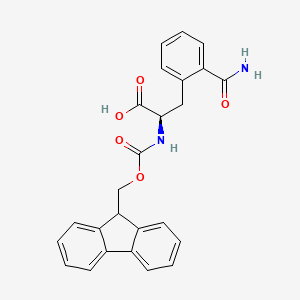
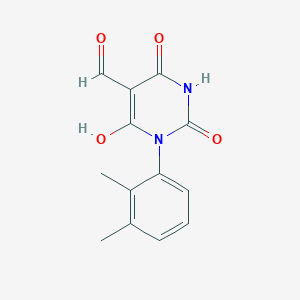

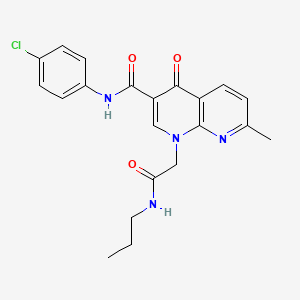

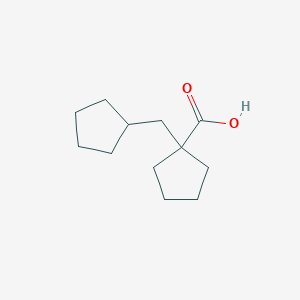

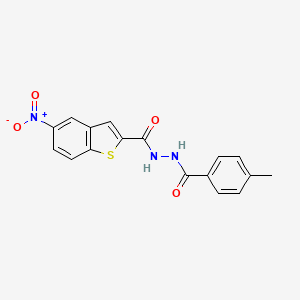
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2677244.png)
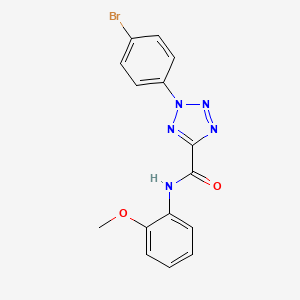

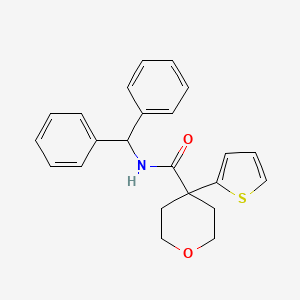

![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid](/img/structure/B2677258.png)